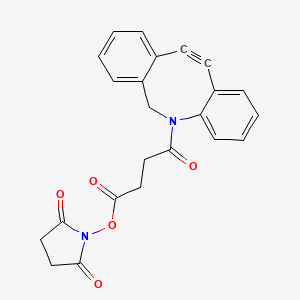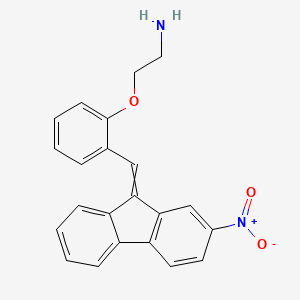
DBCO-NHS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dbco-nhs ester, also known as Dibenzocyclooctyne-N-hydroxysuccinimidyl ester, is a compound widely used in bioconjugation and click chemistry. It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides. This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .
Wissenschaftliche Forschungsanwendungen
Dbco-nhs ester has a wide range of applications in scientific research, including:
Bioconjugation: It is used to modify and label biomolecules such as antibodies and streptavidin by introducing DBCO groups onto their surfaces.
Drug Delivery Systems: It is used as a cross-linker to conjugate peptide antigens onto the surface of poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Antibody-Drug Conjugates (ADCs): This compound ester is used as a cleavable linker in the synthesis of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs to cancer cells.
Protein Labeling: It is used in protein labeling and functional studies in biological research.
Wirkmechanismus
- The primary targets for DBCO-NHS are amino groups (such as lysine residues) on peptides or proteins. These amino groups play a crucial role in forming stable linkages with this compound .
- This reaction occurs through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition (SPAAC) .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
DBCO-NHS plays a significant role in biochemical reactions. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is highly specific and efficient, allowing this compound to form covalent bonds with biomolecules at neutral or slightly basic pH .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to increase the intracellular uptake of liposomes by breast cancer xenografts . The DBCO moiety, when introduced at a specific density, induces increased tumor uptake in vivo .
Molecular Mechanism
The mechanism of action of this compound is primarily through its ability to form covalent bonds with biomolecules. The NHS ester in this compound reacts with primary amines on biomolecules, such as the side chain of lysine residues or aminosilane-coated surfaces . This reaction leads to a specific interaction with molecules containing azides, carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it’s known that the compound is stable and can form long-lasting covalent bonds with biomolecules . This stability ensures that the conjugated products can maintain their biological function in complex biological environments .
Dosage Effects in Animal Models
In animal models, this compound has been shown to increase tumor uptake of liposomes . The study found that decorating the terminal lipid with a DBCO moiety at a specific density induced increased tumor uptake in vivo
Metabolic Pathways
Given its role in bioconjugation, it’s likely that this compound interacts with various enzymes and cofactors during the process of forming covalent bonds with biomolecules .
Transport and Distribution
This compound is used to modify biomolecules, which can then be transported and distributed within cells and tissues
Subcellular Localization
The subcellular localization of this compound is likely to depend on the biomolecules it is attached to. Once this compound forms a covalent bond with a biomolecule, it may be directed to specific compartments or organelles based on the properties of the biomolecule
Vorbereitungsmethoden
Dbco-nhs ester is synthesized through a series of chemical reactions involving the formation of the dibenzocyclooctyne (DBCO) group and the N-hydroxysuccinimidyl (NHS) ester group. The synthetic route typically involves the following steps:
Formation of DBCO Group: The DBCO group is synthesized through a series of reactions starting from commercially available starting materials. This involves the formation of a strained alkyne structure.
Formation of NHS Ester Group: The NHS ester group is formed by reacting N-hydroxysuccinimide with a carboxylic acid derivative.
Coupling of DBCO and NHS Ester: The final step involves coupling the DBCO group with the NHS ester group under specific reaction conditions to form this compound ester.
Analyse Chemischer Reaktionen
Dbco-nhs ester undergoes several types of chemical reactions, primarily involving its amine-reactive NHS ester and alkyne groups:
Vergleich Mit ähnlichen Verbindungen
Dbco-nhs ester is unique due to its combination of an NHS ester and a strained alkyne group, which allows for efficient bioconjugation and click chemistry reactions. Similar compounds include:
Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester: This compound also contains a DBCO group and an NHS ester group, but with a sulfo modification for increased solubility in aqueous media.
Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: This compound includes a PEG4 spacer for increased flexibility and reduced steric hindrance in bioconjugation reactions.
This compound ester stands out due to its high reactivity and efficiency in copper-free click chemistry, making it a valuable tool in various scientific research applications.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c26-20(13-14-23(29)30-25-21(27)11-12-22(25)28)24-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)24/h1-8H,11-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEBOJWFQSQZKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of DBCO-NHS in the development of the siRNA delivery system described in the research papers? [, ]
A1: this compound acts as a linker molecule, facilitating the conjugation of two key components:
- Designed Ankyrin Repeat Proteins (DARPins): Specifically, engineered DARPins (Aha-Ec1 and Aha-Ec4) designed to selectively bind to the tumor-associated antigen EpCAM. [, ]
- PAMAM Dendrimers: These highly branched polymers serve as carriers for the siRNA due to their ability to complex with negatively charged siRNA molecules. [, ]
- DBCO: Reacts with azide groups through strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry reaction. [, ]
- NHS ester: Reacts with primary amines, such as those found on the surface of PAMAM dendrimers. [, ]
Q2: How was the successful conjugation of the components using this compound confirmed in the research? [, ]
A2: Researchers employed gel electrophoresis to verify the successful conjugation of the DARPins to the PAMAM dendrimers using this compound. [, ] This technique separates molecules based on their size and charge. The appearance of distinct bands corresponding to the expected sizes of the protein-dendrimer conjugates, different from the unconjugated components, confirmed the success of the conjugation reaction. [, ] Further analysis and purification were performed using FPLC (Fast Protein Liquid Chromatography), specifically an AKTA system, to isolate the desired conjugates from any unreacted components. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B606884.png)

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)



![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)
